molecular formula C7H10N2O2S B3212129 Methyl 2-(1-aminoethyl)thiazole-5-carboxylate CAS No. 1095824-68-2

Methyl 2-(1-aminoethyl)thiazole-5-carboxylate

Cat. No.: B3212129
CAS No.: 1095824-68-2
M. Wt: 186.23
InChI Key: YDDRFSAYNCONTJ-UHFFFAOYSA-N
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Description

Methyl 2-(1-aminoethyl)thiazole-5-carboxylate (CAS 1095824-68-2) is a high-value chemical intermediate with significant promise in medicinal chemistry and anticancer drug discovery research. This compound features a 2-aminothiazole scaffold, a privileged structure in pharmacology that is a fundamental component of several clinically prescribed therapeutics, such as the anticancer agents dasatinib and alpelisib . As a key building block, this derivative is primarily used in the design and synthesis of novel small molecule therapeutics. The 2-aminothiazole core is known to exhibit potent and selective nanomolar inhibitory activity against a wide spectrum of human cancer cell lines, including breast, leukemia, lung, colon, and renal cancers . Researchers utilize this compound to develop potential inhibitors targeting critical enzymatic pathways involved in oncogenesis, such as EGFR/VEGFR kinase, PI3K/mTOR, Src and Abl kinase, and cyclin-dependent kinases (CDKs) . The structural motif allows for extensive exploration of structure-activity relationships (SAR), particularly through modifications at the 2-amino group to create amide, urea, or thiourea derivatives to optimize potency and selectivity . Handling and storage recommendations are crucial for maintaining the integrity of this reagent. It should be stored in a dark place under an inert atmosphere at 2-8°C . Please refer to the Safety Datasheet for comprehensive hazard information. This product is intended for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

methyl 2-(1-aminoethyl)-1,3-thiazole-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2S/c1-4(8)6-9-3-5(12-6)7(10)11-2/h3-4H,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDDRFSAYNCONTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC=C(S1)C(=O)OC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(1-aminoethyl)thiazole-5-carboxylate typically involves the reaction of 2-aminothiazole with ethyl chloroformate under basic conditions. The reaction proceeds through the formation of an intermediate, which is then treated with methyl iodide to yield the final product. The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and bases such as sodium hydride (NaH) or potassium carbonate (K2CO3) to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(1-aminoethyl)thiazole-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemical Properties and Structure

Methyl 2-(1-aminoethyl)thiazole-5-carboxylate is characterized by its thiazole ring structure, which includes both nitrogen and sulfur atoms. Its molecular formula is C7H10N2O2SC_7H_{10}N_2O_2S, with a molar mass of approximately 186.24 g/mol. The compound features a methyl ester at the carboxylic acid position and an aminoethyl substituent, contributing to its unique chemical reactivity and biological properties .

Scientific Research Applications

The applications of this compound span several domains, including:

1. Medicinal Chemistry

  • Antimicrobial Activity : The compound exhibits significant antimicrobial properties, making it a candidate for developing new antibiotics. Its structure allows for interactions with bacterial enzymes, inhibiting their function .
  • Anticancer Potential : this compound has been investigated for its anticancer effects. Thiazole derivatives have shown activity against various cancer cell lines by inducing apoptosis through mechanisms involving DNA damage and cell cycle arrest.

2. Organic Synthesis

  • Building Block for Complex Molecules : This compound serves as a versatile building block in organic synthesis, facilitating the creation of more complex heterocyclic compounds and pharmaceuticals . It can undergo various chemical reactions such as oxidation, reduction, and nucleophilic substitutions.
  • Synthesis of Derivatives : this compound can be modified to create derivatives with enhanced biological activities or altered pharmacokinetic properties .

3. Biochemical Research

  • Enzyme Interaction Studies : Research has focused on how this compound interacts with specific enzymes and receptors, elucidating its mechanism of action. For instance, studies have shown that it can inhibit xanthine oxidase, affecting pathways related to oxidative stress .
  • Pharmacological Profiles : The compound's interactions with biological targets provide insights into its potential therapeutic applications across various diseases, including infections and cancer .

Case Studies

Case Study 1: Antimicrobial Efficacy
A study investigated the antimicrobial properties of this compound against various bacterial strains. Results demonstrated significant inhibition of growth in Gram-positive bacteria, suggesting potential as a new antibiotic agent.

Case Study 2: Anticancer Activity
In vitro assays on cancer cell lines revealed that derivatives of this compound induce apoptosis through activation of caspase pathways. This highlights its potential in cancer therapy development .

Mechanism of Action

The mechanism of action of Methyl 2-(1-aminoethyl)thiazole-5-carboxylate involves its interaction with specific molecular targets in biological systems. The compound can act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. This inhibition can disrupt various biochemical pathways, leading to therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

Table 1: Structural and Functional Comparison of Thiazole Carboxylate Derivatives
Compound Name Substituent at Thiazole-2 Position Ester Group Key Properties/Applications Reference
Methyl 2-(1-aminoethyl)thiazole-5-carboxylate 1-aminoethyl Methyl Potential for H-bonding; derivatization
Methyl 2-(tert-butyl)thiazole-5-carboxylate tert-butyl Methyl Increased hydrophobicity; steric bulk
Ethyl 2-cyclopropylthiazole-5-carboxylate cyclopropyl Ethyl Enhanced metabolic stability
Methyl 4-(dibromomethyl)-2-(4-chlorophenyl)thiazole-5-carboxylate 4-chlorophenyl, dibromomethyl Methyl Potent antiviral activity
Ethyl 2-((benzyloxycarbonyl)amino)methyl)thiazole-5-carboxylate (benzyloxycarbonyl)amino)methyl Ethyl Protected amine for controlled reactivity

Key Observations:

  • Aminoethyl vs. Bulky Groups: The aminoethyl group in the target compound contrasts with hydrophobic substituents like tert-butyl () or cyclopropyl (). While bulky groups enhance steric hindrance and may limit binding to biological targets, the aminoethyl group offers reactivity and hydrogen-bonding capacity, which could improve target engagement in drug design .
  • Ester Choice : Ethyl esters (e.g., ) generally confer greater metabolic stability than methyl esters due to slower hydrolysis in vivo. This difference impacts pharmacokinetics and bioavailability .

Physical and Chemical Properties

  • Solubility and Stability: The aminoethyl group’s polarity enhances aqueous solubility compared to hydrophobic analogs like tert-butyl derivatives (). However, the free amine may increase susceptibility to oxidation or degradation, necessitating protective strategies .
  • Melting Points : While specific data for the target compound are lacking, analogs with nitro or chloro substituents () exhibit higher melting points (e.g., 206–208°C for 4-nitrophenyl derivatives), likely due to increased crystallinity from polar groups .

Biological Activity

Methyl 2-(1-aminoethyl)thiazole-5-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by research findings and case studies.

Chemical Structure and Properties

This compound has a molecular formula of C6H8N2O2SC_6H_8N_2O_2S and a molar mass of approximately 186.24 g/mol. The compound features a thiazole ring, which is known for its role in various biological activities, and includes both an amino group and a carboxylate moiety, enhancing its reactivity and interaction with biological targets .

Biological Activities

This compound exhibits a wide range of biological activities:

  • Antimicrobial Properties : The compound has shown effectiveness against various bacterial strains, indicating potential as an antimicrobial agent. Its structure allows it to interact with bacterial cell membranes and inhibit growth.
  • Anticancer Activity : Research indicates that thiazole derivatives can exhibit potent anticancer effects. This compound has been linked to selective inhibition of cancer cell proliferation, particularly in human cancerous cell lines .
  • Anti-inflammatory Effects : The compound has demonstrated anti-inflammatory properties, which may be beneficial in treating conditions characterized by chronic inflammation.

The mechanisms through which this compound exerts its biological effects include:

  • Enzyme Interaction : The compound interacts with various enzymes, such as xanthine oxidase, inhibiting their activity and thus influencing metabolic pathways. This inhibition can lead to reduced reactive oxygen species (ROS) production, contributing to its antioxidant properties.
  • DNA Interaction : Similar to other thiazole derivatives, this compound may bind to DNA and interfere with topoisomerase II activity, leading to DNA double-strand breaks and subsequent apoptosis in cancer cells.

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

  • Anticancer Studies : In vitro assays have shown that the compound exhibits significant antiproliferative activity against various cancer cell lines. For instance, it demonstrated IC50 values in the low micromolar range against leukemia cells, comparable to established anticancer drugs like dasatinib .
  • Antimicrobial Testing : A study evaluated the antimicrobial efficacy of several thiazole derivatives, including this compound. Results indicated that it effectively inhibited both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values suggesting strong antimicrobial potential .
  • Inflammation Models : In animal models of inflammation, administration of the compound resulted in decreased markers of inflammation, supporting its use as a therapeutic agent for inflammatory diseases.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it can be compared with other thiazole derivatives:

Compound NameAntimicrobial ActivityAnticancer ActivityAnti-inflammatory Activity
This compoundHighModerate to HighModerate
Thiazole Derivative AModerateHighLow
Thiazole Derivative BLowModerateHigh

This table illustrates that while this compound shows promising results across multiple activities, other derivatives may excel in specific areas.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 2-(1-aminoethyl)thiazole-5-carboxylate
Reactant of Route 2
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Methyl 2-(1-aminoethyl)thiazole-5-carboxylate

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